4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid, also known as homogentisic acid (HGA), is an organic acid that is produced during the metabolism of phenylalanine and tyrosine. HGA is primarily found in the urine and is an important biomarker for certain metabolic disorders, such as alkaptonuria and hereditary tyrosinemia type 1. In recent years, HGA has also gained attention for its potential therapeutic applications in various diseases.
Scientific Research Applications
Chemical Synthesis and Reactivity
The interaction of 4-oxobutanoic acids and their cyclic analogues with 1,3-binucleophilic reagents has been explored for the formation of complex organic structures. For instance, the reaction with (2-aminophenyl) methanol leads to the formation of benzopyrroloxazine derivatives, highlighting the reactivity of these compounds towards creating bioactive molecules (Amalʼchieva et al., 2022).
Biological Applications
Derivatives of 4-oxobutanoic acid have been investigated for their biological activities. Methional, derived from 4-methylthio-2-oxobutanoate, has been identified as a potent inducer of apoptosis in BAF3 murine lymphoid cells, suggesting its potential in studying cellular death mechanisms (Quash et al., 1995).
Environmental and Analytical Chemistry
In the context of environmental chemistry, the development of a sensitive ELISA for the analysis of the insecticide fenthion using haptens derived from 4-oxobutanoate showcases the application of these compounds in enhancing analytical methodologies for detecting chemical residues in food and environmental samples (Zhang et al., 2008).
Green Chemistry
The catalytic properties of 4-oxobutanoic acid derivatives have been utilized in green chemistry applications, such as the boric acid-catalyzed multi-component reaction for the synthesis of 4H-isoxazol-5-ones in water. This highlights the role of these compounds in promoting eco-friendly synthesis methods with high efficiency and simplicity (Kiyani & Ghorbani, 2015).
Metabolism and Health Benefits
Ferulic acid, a closely related compound, has been extensively reviewed for its antioxidant properties and potential health benefits against oxidative stress-related disorders. This research underscores the importance of derivatives of 4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid in food science and potential therapeutic applications (Silva & Batista, 2017).
Mechanism of Action
Target of Action
It’s worth noting that its derivative, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), has been shown to interact with various targets, including muscle tissue and gut microbiota .
Mode of Action
Its derivative hmpa has been shown to interact with its targets in a way that enhances grip strength and inhibits protein catabolism induced by exhaustive exercise .
Biochemical Pathways
Hmpa has been shown to improve hepatic glucose and lipid metabolism, and inhibit muscular lipid metabolism and protein catabolism .
Pharmacokinetics
Hmpa, when orally administered to sprague-dawley rats, undergoes rapid metabolism and wide tissue distribution with ≥12% absorption ratio .
Result of Action
Hmpa has been shown to enhance absolute grip strength, decrease the plasma level of blood urea nitrogen after exercise, and promote muscle development .
Action Environment
It’s worth noting that the gut microbiota plays a crucial role in the conversion of 4-hydroxy-3-methoxycinnamic acid (hmca) to hmpa .
properties
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-16-10-6-7(2-3-9(10)13)8(12)4-5-11(14)15/h2-3,6,13H,4-5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITUCWWQUUFNNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.